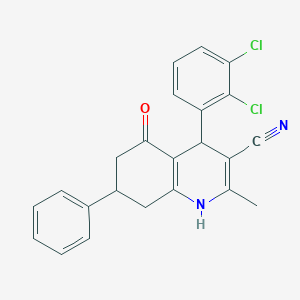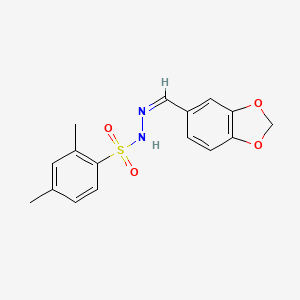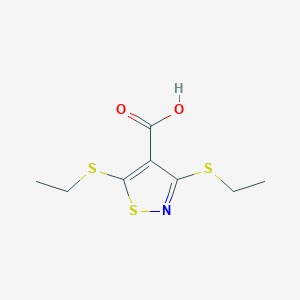![molecular formula C15H15F3N2O3 B4897392 4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B4897392.png)
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide, commonly known as TFB, is a chemical compound that has recently gained prominence in the field of scientific research. TFB is a synthetic compound that is used to study the mechanism of action and biochemical and physiological effects of various biological processes.
Applications De Recherche Scientifique
TFB has a wide range of scientific research applications. It is used to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme inhibition, and receptor-ligand interactions. TFB is also used to investigate the biochemical and physiological effects of various compounds, including drugs and natural products.
Mécanisme D'action
TFB acts as a covalent inhibitor of cysteine proteases. It forms a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition of the enzyme. TFB has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and caspase-3.
Biochemical and Physiological Effects:
TFB has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting caspase-3. TFB has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFB has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B and cathepsin L.
Avantages Et Limitations Des Expériences En Laboratoire
TFB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. TFB is stable under a wide range of conditions, making it suitable for use in various assays. However, TFB has some limitations for lab experiments. It is a covalent inhibitor, which means that it irreversibly binds to the active site of the protease, making it difficult to study the kinetics of the inhibition. TFB also has low solubility in water, which can limit its use in aqueous assays.
Orientations Futures
There are several future directions for the use of TFB in scientific research. TFB can be used to study the mechanism of action of various cysteine proteases, including those involved in neurodegenerative diseases and viral infections. TFB can also be used to investigate the biochemical and physiological effects of various natural products, including those with anticancer and anti-inflammatory properties. Further research is needed to optimize the synthesis and purification of TFB and to develop new assays for studying its mechanism of action.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained prominence in the field of scientific research. It is used to study the mechanism of action and biochemical and physiological effects of various biological processes. TFB acts as a covalent inhibitor of cysteine proteases and has been shown to have a wide range of effects, including inducing apoptosis in cancer cells and inhibiting inflammation. TFB has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including low solubility in water. There are several future directions for the use of TFB in scientific research, including studying the mechanism of action of various cysteine proteases and investigating the effects of natural products.
Méthodes De Synthèse
TFB is synthesized by reacting 4-methoxybenzohydrazide with 2-(trifluoroacetyl)-1-cyclopenten-1-yl bromide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of TFB. The purity of TFB can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
4-methoxy-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-23-10-7-5-9(6-8-10)14(22)20-19-12-4-2-3-11(12)13(21)15(16,17)18/h5-8,19H,2-4H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTRHYVYPOLGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methoxy-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4897315.png)
![3-chloro-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4897318.png)
![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B4897343.png)
![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)
![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)
![2-chloro-N-(2-methoxy-4-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B4897356.png)


![1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)

